N-Desmethyldanofloxacin
Description
Contextualization within Fluoroquinolone Antibiotic Research
Fluoroquinolones are a class of broad-spectrum synthetic antibacterial agents used in both human and veterinary medicine. fao.orgontosight.ai Danofloxacin (B54342), the parent compound of N-Desmethyldanofloxacin, is a third-generation fluoroquinolone used to treat respiratory diseases in cattle, swine, and chickens. inchem.orgresearchgate.net The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. ontosight.aichemicalbook.com
Research into fluoroquinolone metabolites is a critical aspect of drug development and regulatory assessment. The transformation of a parent drug into metabolites can influence its efficacy, and the presence of these metabolites in edible tissues is a key consideration for food safety. fda.gov this compound is one such metabolite, formed through the biotransformation of danofloxacin in animals. inchem.orgchemicalbook.com Its study provides insights into the metabolic pathways of fluoroquinolones and helps ensure the safety of animal-derived food products. fda.govnih.gov The development of selective and sensitive analytical methods is essential for monitoring residues of both the parent drug and its metabolites like this compound in various tissues. nih.govbenthamdirect.com
Significance as a Major Metabolite of Danofloxacin
This compound has been identified as the primary and major metabolite of danofloxacin in several animal species, including cattle, swine, and chickens. fao.orgnih.govfao.org Following the administration of danofloxacin, it is metabolized in the animal's body, with unchanged danofloxacin and this compound being the main components found in tissues and excreta. inchem.orgfao.org
The liver is a primary site for this metabolic conversion and often contains the highest residues of both compounds. fao.orgfao.org Research has shown that in the liver of treated cattle and chickens, this compound is the only metabolite detected at levels greater than 10% of the total residue. fao.orgfao.org In swine, the significance of this metabolite is even more pronounced; it can constitute the majority of drug-related residues in the liver by 48 hours after dosing. fao.orgfao.org Studies in horses have also investigated the pharmacokinetics of this compound alongside its parent drug. researchgate.netnih.gov
Research Findings on this compound
Detailed studies have characterized the metabolic profile and pharmacokinetics of this compound in various species.
Comparative Metabolism in Liver
The liver is the principal organ for danofloxacin metabolism. The relative percentage of danofloxacin and its N-desmethyl metabolite varies across species.
| Species | % Danofloxacin in Liver | % this compound in Liver | Total Recovery (%) |
| Chicken | 85.7 | 12.3 | 98.0 |
| Cattle | 70.9 | 24.3 | 95.2 |
| Swine | 49.3 | 47.7 | 97.0 |
| Dog | 92.1 | 2.5 | 94.6 |
| Rat | 85.5 | 3.1 | 98.6 |
| Data sourced from a comparative metabolism study in various species. fao.orgfao.org |
Pharmacokinetic Parameters in Horses
Pharmacokinetic studies in adult horses following danofloxacin administration provide insight into the formation and systemic exposure to this compound.
| Parameter | Value (mean ± SD) |
| Maximum Plasma Concentration (Cmax) | 0.151 ± 0.038 µg/mL |
| Time to Maximum Concentration (Tmax) | < 5 minutes (following intravenous administration of danofloxacin) |
| Data from a study investigating the pharmacokinetics of danofloxacin and this compound in adult mares after intravenous administration. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDPJRHQVYKPA-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108461-04-7 | |
| Record name | N-Desmethyldanofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Research on Biotransformation and Metabolic Pathways of N Desmethyldanofloxacin
In Vivo Metabolism Studies of Danofloxacin (B54342) to N-Desmethyldanofloxacin
The metabolic fate of danofloxacin has been investigated in a variety of animal models, revealing that it undergoes N-demethylation to form this compound. fao.orgfao.org This process occurs in a quantitatively similar manner across several species, with the liver being the primary site for this transformation. fao.orgfao.org
The formation of this compound from its parent compound, danofloxacin, has been documented across various mammalian and avian species. While the metabolic pathway is generally consistent, the extent of this biotransformation can show species-specific variations.
In vivo studies have demonstrated that danofloxacin is metabolized to this compound in multiple mammalian species. The liver consistently emerges as the tissue with the highest concentration of residues, where this compound is a significant component. fao.orgfao.org
Cattle: Following administration of danofloxacin to cattle, the liver contains unchanged danofloxacin and its N-desmethyl metabolite as the major residues. fao.orgfda.gov In liver samples taken 12 hours after the last dose, this compound accounted for 41-43% of the total residues, while the parent drug comprised 24-29%. fda.gov Another study found that the proportion of the N-desmethyl metabolite in the liver declined from 40% at 12 hours post-treatment to 14% at 72 hours. fao.org
Swine: In pigs, this compound is a prominent metabolite. fao.orgfao.org It constitutes a major part of the drug-related residues in the liver. fao.org In one study, the desmethyl metabolite represented over 90% of the drug-related residues by 48 hours after dosing. fao.orgfao.org
Rats and Dogs: The metabolism of danofloxacin in rats and dogs is comparable to that in cattle and swine. fao.orgfao.org In both species, this compound is detected as a metabolite, particularly in the liver. fao.org A comparative study confirmed that the metabolic profile in dog and rat liver is similar to that of cattle, showing both the parent drug and the N-desmethyl metabolite. fda.gov
Horses: Pharmacokinetic studies in adult horses have identified and quantified this compound in plasma following intravenous, intramuscular, or intragastric administration of danofloxacin. researchgate.net After intravenous administration, the maximum plasma concentration of this compound was reached within 5 minutes. researchgate.net
Lambs: Research in lambs indicates that danofloxacin is metabolized, with desmethyldanofloxacin being one of the resulting compounds. nih.gov Studies in lactating sheep, a closely related species, have also been conducted to understand the pharmacokinetics of the parent drug, though the focus was not specifically on the metabolite. nih.govresearchgate.net
Table 1: Comparative Liver Metabolism of Danofloxacin in Mammalian and Avian Species
Note: Values represent the percentage of total residues in liver homogenates at 3-12 hours after the last dose.
In avian species, particularly chickens, the biotransformation of danofloxacin to this compound is also a key metabolic pathway.
Chickens: Studies in broiler chickens show that the highest concentration of drug residues is found in the liver, where this compound is the major metabolite alongside the parent drug. fao.orgfao.org In pooled liver samples, this compound accounted for a significant percentage of the total residues. fao.org However, in some studies focusing on plasma and lung tissue, this compound was not detected, suggesting its concentration may be higher in metabolic tissues like the liver compared to systemic circulation or peripheral tissues. fao.orgfao.org
Table 2: Danofloxacin and this compound Residues in Chicken Liver
Note: Data from broiler chickens administered danofloxacin in drinking water for five days.
Research across multiple species has unequivocally established danofloxacin as the direct precursor to this compound. fao.orgfao.orgnih.gov The transformation involves the removal of a methyl group from the piperazine (B1678402) ring of the danofloxacin molecule. fao.org This precursor-metabolite relationship is a consistent finding in the metabolic profiles of all studied mammalian and avian species where this compound is detected. fao.orgfda.gov Studies using radiolabeled danofloxacin have confirmed that the N-desmethyl compound is a direct biotransformation product. fao.org
The conversion of danofloxacin to this compound is an N-demethylation reaction, which is a common Phase I metabolic process. mdpi.com This type of reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. mdpi.commdpi.com These enzymes mediate the oxidative removal of a methyl group from a nitrogen atom. mdpi.com
While the specific CYP isoforms responsible for danofloxacin N-demethylation have not been definitively identified in all veterinary species, the mechanism is well-understood from studies of other drugs and fluoroquinolones. For instance, the N-demethylation of other compounds like sildenafil (B151) is mediated by CYP3A4 and CYP2C9 in humans. nih.gov Furthermore, studies with fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917) have shown that they interact with CYP3A and CYP1A enzymes in rat and human liver microsomes, indicating this enzyme family's central role in fluoroquinolone metabolism. nih.gov It is therefore highly probable that CYP enzymes, particularly those in the CYP3A subfamily, are the primary enzymatic system responsible for the N-demethylation of danofloxacin in target animal species.
The metabolism of danofloxacin, including the formation of this compound, has been compared to other fluoroquinolones, revealing both similarities and differences. The metabolic pathways for danofloxacin are generally considered predictable from studies conducted on other quinolones. fao.orgfao.org
Danofloxacin vs. Enrofloxacin (B1671348): In calves, a comparative study of subcutaneously administered danofloxacin and enrofloxacin found significant pharmacokinetic differences. nih.gov While danofloxacin is metabolized to this compound, enrofloxacin is primarily metabolized via de-ethylation to its active metabolite, ciprofloxacin. nih.gov A similar comparison in broiler chickens also highlighted pharmacokinetic differences, with enrofloxacin administration resulting in the formation of ciprofloxacin. mdpi.com
Danofloxacin vs. Levofloxacin: In broiler chickens, the elimination half-life of danofloxacin was found to be significantly longer than that of levofloxacin. cu.edu.eg
Danofloxacin vs. Enrofloxacin and Marbofloxacin (B1676072): A study in Japanese quail provided a contrasting finding. While enrofloxacin was extensively metabolized to ciprofloxacin, no metabolites of either danofloxacin or marbofloxacin were detected in this particular avian species under the study's conditions. nih.gov This suggests potential species-specific or drug-specific differences in the extent of biotransformation among fluoroquinolones.
Species-Specific Biotransformation Research
In Vitro Metabolic Studies for this compound Formation
In vitro models are essential for elucidating the specific enzymatic processes responsible for the formation of metabolites. Systems using liver components are particularly relevant due to the liver's central role in drug metabolism.
The liver is a primary site for the metabolism of danofloxacin, with this compound being a principal metabolite found in liver tissue. fao.orgnih.gov In vivo studies in multiple species, including rats, dogs, cattle, and swine, have demonstrated that the liver contains significant residues of both the parent drug and this compound. fao.org For instance, in liver samples from treated animals, this compound was the only metabolite detected at levels greater than 10% of the total residue. fao.org
While direct in vitro studies detailing the specific kinetics of this compound formation in liver microsomal or hepatocyte incubations are not extensively detailed in the public literature, the consistent in vivo findings strongly support that the N-demethylation of danofloxacin is a key metabolic pathway occurring within the liver. The process is understood to be mediated by hepatic enzymes. Further evidence of its relevance in liver cells comes from a study where desmethyldanofloxacin was shown to induce unscheduled DNA synthesis in primary rat hepatocyte cultures, confirming its presence and activity within these in vitro systems. fao.org
Table 1: Danofloxacin and this compound Residues in Liver
| Species | % of Total Residue as Danofloxacin | % of Total Residue as this compound |
| Cattle | 21-32% | 14-40% |
| Swine | Not specified | >90% (by 48 hours post-dose) |
| Chickens | Major component | Major metabolite |
| Rats | Major component | Significant residue |
| Dogs | Major component | Significant residue |
| Data sourced from in vivo studies. fao.org |
Besides N-demethylation to form this compound, danofloxacin undergoes other metabolic transformations. Two other notable pathways are N-oxidation and glucuronide conjugation. fao.org
Danofloxacin N-oxide: This metabolite has been detected in the urine of dogs (approximately 26% of urinary metabolites), swine (around 12%), and to a lesser degree in rats (about 5%). fao.org
Glucuronide Conjugate: The formation of a β-glucuronide conjugate is another identified pathway, although it represents a minor route. It has been found in small quantities in the urine of dogs (roughly 6%), rats (2-3%), and swine (2-3%). fao.org
These alternative pathways highlight the diverse enzymatic processes that act on the danofloxacin molecule.
Environmental Biotransformation Research and Metabolite Formation
The use of danofloxacin in livestock can lead to its introduction into the environment through manure. nih.gov Understanding how it and its metabolites are transformed by environmental factors is crucial for assessing their persistence and potential impact.
Soil microorganisms play a significant role in the environmental fate of danofloxacin. Research has shown that various indigenous soil microbes can metabolize danofloxacin. In one extensive study, 72 different soil microorganisms were screened for their ability to biotransform the antibiotic. nih.gov
The results indicated that N-demethylation is a common microbial metabolic pathway. Several bacterial and fungal genera were identified as being capable of forming this compound from its parent compound. nih.gov
Table 2: Microorganisms Forming this compound
| Genus | Number of Species/Isolates |
| Mycobacterium | 2 |
| Pseudomonas | 2 |
| Nocardia | 1 |
| Rhizopus | 1 |
| Streptomyces | 1 |
| Source: Wetzstein et al., 1997. nih.gov |
Other microbial transformations observed include the complete degradation of the piperazine ring by organisms like Candida lipolytica and some Penicillium species. nih.gov
Fluoroquinolones are known to be photoreactive, and sunlight can play a role in their degradation in the environment. nih.gov Studies on the photodegradation of danofloxacin have identified several transformation products, indicating that the molecule undergoes significant alteration when exposed to light. rsc.orgresearchgate.netscielo.br These reactions can occur in both water and soil systems. nih.gov
While a number of photodegradation products have been identified through techniques like HPLC-MS/MS, the specific formation of this compound via photolysis is not consistently reported as a primary pathway in many detailed studies. nih.govrsc.org However, a comprehensive report on pharmaceuticals in drinking water by the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) identified desmethyldanofloxacin as one of eleven degradation products of danofloxacin resulting from laboratory studies of hydrolysis, oxidation, and photolysis. anses.fr This suggests that while perhaps not a major photoproduct, its formation through abiotic environmental processes is possible. The primary photodegradation pathways appear to involve modifications to the quinolone core and the piperazine ring, leading to a variety of other molecules. rsc.org
Pharmacokinetic Research on N Desmethyldanofloxacin
Absorption Research Studies
The study of N-Desmethyldanofloxacin's absorption is primarily indirect, focusing on its rate of appearance in the systemic circulation following the administration of danofloxacin (B54342) via different routes.
Route-Specific Absorption Kinetics (e.g., Intravenous, Intramuscular, Intragastric)
Investigations into the route-specific kinetics of this compound have been conducted, particularly in equine models. Following intravenous (i.v.) administration of danofloxacin to horses, this compound is rapidly detected in the plasma. researchgate.netnih.govresearchgate.net
One study involving six adult mares demonstrated that after a single intravenous administration of danofloxacin mesylate, the maximum plasma concentration (Cmax) of this compound was reached swiftly. nih.govresearchgate.net This indicates a rapid metabolic conversion of the parent drug.
In contrast, a study in calves with induced Mannheimia (Pasteurella) haemolytica pneumonia did not detect this compound at measurable concentrations in plasma at any point following intravenous administration of danofloxacin. nih.gov This suggests significant species-specific differences in the metabolism of danofloxacin and the subsequent systemic exposure to its N-desmethyl metabolite. nih.gov
Table 1: Plasma Kinetics of this compound in Horses Following Intravenous Administration of Danofloxacin
| Parameter | Value | Species | Source |
|---|---|---|---|
| Maximum Plasma Concentration (Cmax) | 0.151 ± 0.038 µg/mL | Horse | researchgate.net, nih.gov, researchgate.net |
| Time to Cmax | Within 5 minutes | Horse | researchgate.net, nih.gov, researchgate.net |
Bioavailability Research in Various Species
Direct bioavailability studies for this compound are not typically performed, as it is a metabolite. However, the bioavailability of the parent compound, danofloxacin, dictates the systemic exposure and the amount of substrate available for metabolic conversion to this compound.
In horses, the bioavailability of danofloxacin was found to be significantly higher after intramuscular (i.m.) administration (100.0 ± 12.5%) compared to intragastric (IG) administration (35.8 ± 8.5%). researchgate.netnih.govresearchgate.net In pigs, the bioavailability of danofloxacin was estimated to be approximately 89% after oral administration and 76% after intramuscular administration. inchem.org This high bioavailability, particularly via parenteral routes, ensures significant systemic levels of danofloxacin, leading to the formation of this compound. inchem.orgresearchgate.netresearchgate.net
Distribution Research in Biological Systems
Following its formation, this compound is distributed throughout the body, with studies identifying its presence in various edible tissues.
Tissue Distribution Studies
The liver and kidneys are key organs in drug metabolism and excretion, and research confirms they are significant sites for the distribution of this compound. fao.orgfao.orgnih.gov In cattle, pigs, and chickens, the liver has been identified as the tissue with the highest concentration of residues, with this compound being a major metabolite detected. inchem.orgfao.orgfao.org
In swine, the N-desmethyl metabolite can become the predominant drug-related residue in the liver, accounting for over 90% of residues by 48 hours after the last dose. fao.orgfao.org Studies in cattle also show that this compound is a significant component of the total residue in the liver. inchem.org A method for the determination of both danofloxacin and this compound has been developed for cattle liver and kidney tissues, underscoring the relevance of this metabolite in these organs. researchgate.net The distribution of active components of some substances is often highest in the liver and kidney tissues. nih.gov
Table 2: Relative Percentage of Danofloxacin and this compound in Liver Tissue of Various Species
| Species | Time After Dosing | % Danofloxacin of Total Residue | % this compound of Total Residue | Source |
|---|---|---|---|---|
| Cattle | 12 hours | 41 | 18 | inchem.org |
| Swine | 12 hours | 26 | 31 | inchem.org |
| Chicken | 12 hours | 47 | 20 | inchem.org |
This compound is also distributed to muscle and fat tissues, although typically at lower concentrations than in the liver and kidneys. fao.orgresearchgate.net An analytical method was developed to quantify the metabolite in cattle muscle and fat, confirming its presence in these tissues. researchgate.net In swine treated with danofloxacin, residues of the N-desmethyl metabolite were detected in both muscle and fat at various time points after the final dose. fao.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Danofloxacin |
| Danofloxacin mesylate |
| Enrofloxacin (B1671348) |
| Ciprofloxacin (B1669076) |
| Norfloxacin (B1679917) |
| Ofloxacin (B1677185) |
Lung Tissue Distribution Research
Research into the concentration of this compound in lung tissue has been conducted in multiple species, though detection of the metabolite varies.
In a study involving chickens receiving danofloxacin-medicated drinking water for three days, steady-state concentrations of the parent drug were achieved in both plasma and lung tissue. However, residues of this compound were not detected in any of the plasma or lung samples analyzed.
Similarly, a study in calves investigating the efficacy of danofloxacin for bovine respiratory disease did not detect this compound at measurable concentrations in plasma at any point during the study. The limit of quantification was reported as 20 to 50 ng/ml.
These findings are summarized in the table below.
Table 1: Detection of this compound in Lung Tissue
| Species | Study Details | Finding |
| Chickens | Administered danofloxacin in drinking water for 3 days. | Not detected in any lung samples. |
| Calves | Treated with danofloxacin for respiratory disease. | Not detected at measurable concentrations. |
Synovial Fluid Concentration Studies
The penetration of antimicrobial agents into synovial fluid is critical for treating joint infections. A key study was conducted in adult horses to investigate the pharmacokinetics of both danofloxacin and its metabolite, this compound, and to determine their concentrations in synovial fluid. nih.gov
While the study successfully measured concentrations of the parent drug, danofloxacin, in synovial fluid samples, the specific concentration of this compound within the synovial fluid is not detailed in the available literature. nih.gov However, the research did establish the maximum plasma concentration (Cmax) for this compound. After intravenous administration of danofloxacin, the Cmax of this compound in plasma was 0.151 ± 0.038 μg/mL, which was achieved within 5 minutes. nih.govresearchgate.net
Table 2: Plasma Concentration of this compound in Horses
| Parameter | Value (Mean ± SD) | Time to Reach |
| Maximum Plasma Concentration (Cmax) | 0.151 ± 0.038 μg/mL | Within 5 minutes post-intravenous administration |
Distribution in Other Specific Tissues
Investigations into the distribution of danofloxacin metabolites have shown that this compound is present in various edible tissues. It is considered a primary metabolite alongside its parent drug. chemsrc.com
Studies have identified that in the livers of most species, danofloxacin is the major residue, but significant residues of this compound are also present. Together, danofloxacin and this compound can constitute up to 80% of the total residues in the liver, which is identified as the target tissue for residue monitoring.
Plasma Protein Binding Research
Plasma protein binding is a critical pharmacokinetic parameter that influences a drug's distribution and availability to exert its pharmacological effect. sygnaturediscovery.comnih.gov Only the unbound fraction of a drug is generally considered active and available to diffuse into tissues. sygnaturediscovery.com Despite its importance, specific research data detailing the plasma protein binding percentage for this compound could not be identified in the reviewed literature.
Volume of Distribution Determinations
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body outside of the plasma. researchgate.net A high Vd suggests a drug tends to distribute extensively into tissues, while a low Vd indicates it remains largely within the plasma. researchgate.net For this compound, specific determinations of its volume of distribution were not found in the analyzed research documents. Studies have reported the Vd for the parent compound, danofloxacin, which is noted to have a large volume of distribution. nih.govderangedphysiology.com
Elimination Research
Systemic Clearance Studies
Systemic clearance is a measure of the efficiency with which a drug is irreversibly eliminated from the systemic circulation by all mechanisms, including metabolism and excretion. It is defined as the volume of blood or plasma completely cleared of the drug per unit of time. Information regarding the specific systemic clearance rate for this compound was not available in the reviewed scientific literature. The systemic clearance for the parent drug, danofloxacin, has been established in various species. nih.gov
Half-Life Determinations
The elimination half-life of a compound is a key pharmacokinetic parameter that describes the time it takes for its concentration in the body to be reduced by half. For this compound, direct and comprehensive studies determining its own plasma half-life are not extensively detailed in publicly available literature. Research has more commonly focused on the pharmacokinetics of the parent compound, danofloxacin.
In studies involving broiler chickens and calves, this compound was often not detected at measurable concentrations in plasma samples. fao.orgasm.org For instance, after administering danofloxacin to 18-day-old broiler chickens in their drinking water for three days, this compound was not detected in any plasma or lung samples. fao.org Similarly, in a study with calves infected with Mannheimia (Pasteurella) haemolytica, this compound was not found at quantifiable levels in plasma at any point during the study. asm.org
However, some studies have noted its presence in plasma shortly after administration of the parent drug. In a pharmacokinetic study in adult horses receiving danofloxacin intravenously, the maximum plasma concentration (Cmax) of this compound was reached within 5 minutes of administration. nih.gov This rapid appearance suggests a swift metabolic conversion from danofloxacin. Despite this, the specific elimination half-life of the metabolite was not reported.
The half-life of the parent drug, danofloxacin, has been established in several species. In calves, the plasma half-life of danofloxacin ranged from 3.9 to 4.4 hours. fao.org In pigs, a plasma half-life of 7 hours has been reported. fao.org For broiler chickens, the half-life of danofloxacin in both plasma and lung tissue was approximately 5-6 hours after withdrawal of the drug from their drinking water. fao.org In horses, the terminal elimination half-life of danofloxacin was found to be 8.00 ± 0.48 hours after intravenous administration. nih.gov
Table 1: Danofloxacin Half-Life in Various Species
Excretion Pathways (Renal, Hepatic, Biliary)
The elimination of this compound from the body occurs through various excretion pathways, primarily via renal (urine) and hepatic (bile, leading to fecal elimination) routes. fao.orgfao.org Research indicates that this compound is consistently detected in the excreta of animals treated with danofloxacin, although typically in small quantities relative to the parent drug. fao.orgfao.org
In cattle, approximately equal amounts of drug-related material are excreted in the urine and feces. fao.org While unchanged danofloxacin is the major component in both, this compound is also present. inchem.orgfao.org In urine from cattle, this compound accounted for the remainder of the radioactivity after unchanged danofloxacin (which constituted 88-94%). fao.org In feces, the concentration of the desmethyl metabolite was often too low to be quantitatively measured. inchem.org
Studies in pigs have shown that excretion into the urine is 2 to 3 times higher than into the feces during the treatment period. fao.org
The biotransformation of danofloxacin, which leads to the formation of this compound, is a key aspect of its hepatic metabolism. fao.org In addition to this compound, other metabolites such as danofloxacin-N-oxide and a glucuronide conjugate have been identified in the urine of some species. fao.orgfao.org
A piperazine-ring degradation product was found to be a significant component in the bile of cattle, indicating biliary excretion as a notable pathway. inchem.org However, this product was only present in trace amounts in the bile of rats and dogs. inchem.org
Table 2: Excretion Profile of Danofloxacin and its Metabolites
Residue Depletion Studies in Edible Tissues
Residue depletion studies are essential for determining the withdrawal periods for veterinary drugs in food-producing animals to ensure food safety. nih.gov For danofloxacin, such studies have consistently shown that the highest concentrations of residues are found in the liver, where this compound is a major metabolite. fao.orgfao.org
In cattle administered with radiolabeled danofloxacin, residue depletion was monitored in various edible tissues. fao.org The liver consistently showed the highest concentrations of total residues. fao.org Analysis of liver samples revealed that while danofloxacin was a significant component, this compound was also present in substantial amounts. fao.org For instance, at 12 hours post-treatment, the metabolite's proportion was around 40% of the labeled residue, which gradually declined to 14% by 72 hours. fao.org
A study in cattle using unlabeled danofloxacin involved analysis of muscle, liver, kidney, and fat at various time points after the last injection. The results demonstrated that residues of both danofloxacin and this compound deplete at comparable rates to the total residues. fao.org
In chickens that received danofloxacin in their drinking water, the highest concentration of total residues was also consistently found in the liver. fao.org The total residues in kidney and muscle declined at a similar rate to those in the liver. fao.org Pooled liver samples were analyzed, showing that danofloxacin was the residue of greatest concentration, with this compound being the major metabolite. fao.org
Table 3: Residue Concentrations (µg/kg) of Danofloxacin and this compound in Cattle Liver
Table 4: Percentage of Total Residues as Danofloxacin and this compound in Chicken Liver
Pharmacodynamic Research and Antimicrobial Activity of N Desmethyldanofloxacin
In Vitro Antimicrobial Efficacy Research
The in vitro efficacy of an antimicrobial agent is a fundamental indicator of its potential clinical effectiveness. For N-Desmethyldanofloxacin, this has been evaluated through the determination of its minimum inhibitory concentrations against various bacteria.
Minimum Inhibitory Concentration (MIC) Determinations
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. nih.gov It is a critical measure of an antibiotic's potency. rxkinetics.com For this compound, its parent compound, danofloxacin (B54342), has established MIC values against several veterinary pathogens. For instance, the MIC for danofloxacin against Mannheimia haemolytica has been reported to be 30 ng/ml. nih.gov In another study, the MIC90 (the concentration required to inhibit 90% of isolates) for danofloxacin against Enterobacteriaceae was 0.027 μg/ml. researchgate.net The MIC of danofloxacin against a specific strain of Pasteurella multocida (C48‐1) was determined to be 0.25 μg/ml. researchgate.net
Activity against Specific Bacterial Pathogens (e.g., Pasteurella multocida, Mannheimia haemolytica, Escherichia coli)
This compound, as the active metabolite of danofloxacin, exhibits activity against a range of bacterial pathogens significant in veterinary medicine. researchgate.net
Pasteurella multocida : This bacterium is a major cause of respiratory disease in livestock. nih.govipb.ac.id Danofloxacin, and by extension its active metabolite, has demonstrated good antibacterial activity against P. multocida. researchgate.netresearchgate.net Studies have shown that danofloxacin is effective against P. multocida isolates from poultry. scispace.com
Mannheimia haemolytica : A key pathogen in bovine respiratory disease, M. haemolytica is susceptible to danofloxacin. fda.govnih.govasm.org In a study involving calves with induced M. haemolytica pneumonia, danofloxacin treatment was significantly more effective than saline in reducing the presence of the bacteria in bronchial secretions and lung tissue. nih.gov
Escherichia coli : Certain strains of E. coli can be pathogenic to animals, causing various infections. mdpi.comnih.gov Danofloxacin has shown efficacy against susceptible E. coli isolates. In lambs with respiratory infections, the MIC of danofloxacin for susceptible E. coli isolates was 0.125 µg/mL. mdpi.com
The following table summarizes the in vitro activity of the parent compound, danofloxacin, against these key pathogens, providing an indirect measure of the potential efficacy of this compound.
| Bacterial Species | MIC (μg/mL) | Source |
| Mannheimia haemolytica | 0.03 | nih.gov |
| Pasteurella multocida (C48-1) | 0.25 | researchgate.net |
| Escherichia coli (susceptible isolates) | 0.125 | mdpi.com |
| Enterobacteriaceae (MIC90) | 0.027 | researchgate.net |
Comparative Efficacy with Parent Compound and Other Fluoroquinolones
When compared to other fluoroquinolones, the efficacy of danofloxacin (and its metabolite) is notable. For instance, enrofloxacin (B1671348) is another fluoroquinolone used in veterinary medicine, and studies have shown that P. multocida isolates are highly sensitive to it. ipb.ac.id Marbofloxacin (B1676072) is another veterinary fluoroquinolone with a reported MIC90 of 0.027 μg/ml for Enterobacteriaceae, which is the same as that reported for danofloxacin in one study. researchgate.net
In Vivo Efficacy Research (Preclinical Models)
In vivo studies provide a more comprehensive understanding of a drug's activity by considering the physiological environment of a living organism.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Integration
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool for optimizing antibiotic therapy by linking the concentration of a drug in the body over time (pharmacokinetics) with its antimicrobial effect (pharmacodynamics). nih.govwikipedia.orgaccp1.org This integrated approach helps in designing dosage regimens that maximize efficacy and minimize the development of resistance. nih.gov For fluoroquinolones like danofloxacin, the key PK/PD indices are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax:MIC). mdpi.comnih.gov
Surrogate Markers for Antimicrobial Response (e.g., AUC:MIC, Cmax:MIC)
Surrogate markers of antimicrobial efficacy, such as the AUC:MIC and Cmax:MIC ratios, are used to predict the clinical success of an antibiotic. mdpi.com For fluoroquinolones, a target ƒAUC0–24/MIC ratio of 100–125 and a ƒCmax/MIC ratio of 8–10 are generally considered necessary for a bactericidal effect against Gram-negative bacteria and to reduce the risk of resistance. mdpi.com
In a study with calves infected with M. haemolytica, a bolus administration of danofloxacin resulted in a Cmax:MIC ratio of 14.5 and an AUC:MIC ratio of 43.3. researchgate.net Another study in lambs with respiratory infections showed that for susceptible E. coli isolates (MIC = 0.125 µg/mL), the ƒCmax/MIC ratio was 19.39 and the ƒAUC0–24/MIC ratio was 82.89 h. mdpi.com For M. haemolytica with an MIC90 of 0.25 µg/mL, the ƒCmax/MIC90 was 9.69 and the ƒAUC0–24/MIC90 was 41.44 h. mdpi.com These values indicate that danofloxacin, and by extension its active metabolite this compound, can achieve the target surrogate markers for efficacy against certain pathogens.
The following table displays PK/PD surrogate marker values for danofloxacin against specific pathogens from preclinical studies.
| Pathogen | Administration | Cmax:MIC | AUC:MIC | Source |
| Mannheimia haemolytica | Bolus | 14.5 | 43.3 | researchgate.net |
| Mannheimia haemolytica | Infusion | 2.3 | 49.1 | researchgate.net |
| Escherichia coli (MIC=0.125 µg/mL) | SC in lambs | 19.39 | 82.89 h | mdpi.com |
| Mannheimia haemolytica (MIC90=0.25 µg/mL) | SC in lambs | 9.69 | 41.44 h | mdpi.com |
Structure Activity Relationship Sar Research of N Desmethyldanofloxacin
Elucidation of Structural Determinants for Antimicrobial Activity
The antimicrobial potency of N-Desmethyldanofloxacin, like all fluoroquinolones, is intrinsically linked to its core chemical scaffold and the nature of its substituents. The fundamental structure responsible for its antibacterial action is the quinolone ring system, which includes a carboxylic acid group at position 3 and a keto group at position 4. These two moieties are essential for binding to the bacterial DNA gyrase and topoisomerase IV enzymes, the primary targets of this class of antibiotics. inchem.orgnih.gov Inhibition of these enzymes disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Studies have indicated that this compound retains "good antibacterial activity," suggesting that the core fluoroquinolone structure with the unsubstituted piperazine (B1678402) at C-7 is sufficient for significant antimicrobial action. researchgate.net The presence of the basic nitrogen on the piperazine ring is generally considered important for activity.
Comparative SAR with Danofloxacin (B54342) and Other Fluoroquinolones
A comparative analysis of the structure-activity relationships of this compound with danofloxacin and other fluoroquinolones provides valuable insights into the impact of the N-methyl group on the piperazine ring at the C-7 position.
The primary structural difference, the absence of the methyl group on the terminal nitrogen of the piperazine ring in this compound, has a notable effect on its antimicrobial potency against various bacterial species. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, offers a quantitative measure for this comparison.
The World Health Organization has published MIC₅₀ values (the minimum concentration required to inhibit the growth of 50% of isolates) for both danofloxacin and its N-desmethyl metabolite against a range of bacteria. inchem.org
In Vitro Activity Against Gut Flora
| Bacterial Species | Danofloxacin MIC₅₀ (µg/ml) | This compound MIC₅₀ (µg/ml) |
| Bacteroides fragilis group | 4 | 128 |
| Fusobacterium spp. | 4 | 16 |
| Clostridium spp. | 0.5 | 0.5 |
| Eubacterium spp. | 0.5 | 1 |
| Bifidobacterium spp. | 2 | 8 |
| Peptostreptococcus spp. | 0.5 | 2 |
| Lactobacillus spp. | 16 | >128 |
| Proteus spp. | 0.25 | 0.06 |
Data sourced from WHO Food Additives Series 39 inchem.org
The data reveals that for many anaerobic bacteria found in the gut, danofloxacin exhibits greater potency (lower MIC₅₀ values) than this compound. For instance, against the Bacteroides fragilis group, danofloxacin is significantly more active. However, for Proteus spp., this compound demonstrates slightly higher in vitro activity. For Clostridium spp., both compounds show equal potency.
In Vitro Activity Against Quality Control Strains
| Bacterial Strain | Condition | Danofloxacin MIC₅₀ (µg/ml) | This compound MIC₅₀ (µg/ml) |
| Escherichia coli ATCC 25922 | Anaerobic | 0.06 | 0.06 |
| Escherichia coli ATCC 25922 | Aerobic | 0.03 | 0.015 |
| Enterococcus faecalis ATCC 29242 | Anaerobic | 1 | 4 |
| Enterococcus faecalis ATCC 29242 | Aerobic | 2 | 1 |
Data sourced from WHO Food Additives Series 39 inchem.org
Against the quality control strain E. coli ATCC 25922, this compound shows slightly better or equal activity compared to danofloxacin under both anaerobic and aerobic conditions. Conversely, against Enterococcus faecalis ATCC 29242, the activity varies with the condition, with danofloxacin being more potent anaerobically and this compound being more potent aerobically.
This comparative data underscores that the N-methylation of the C-7 piperazinyl substituent is not universally beneficial for antimicrobial activity. The impact of this structural modification is dependent on the specific bacterial species. In general, modifications at the C-7 position of fluoroquinolones are known to influence their spectrum of activity, potency, and pharmacokinetic properties. conicet.gov.ar The presence or absence of a substituent on the terminal nitrogen of the piperazine ring can affect the molecule's ability to penetrate the bacterial cell wall and its affinity for the target enzymes, DNA gyrase and topoisomerase IV. nih.gov
Advanced Analytical Methodologies for N Desmethyldanofloxacin Research
Method Development and Validation for Quantification in Biological Matrices
The quantification of N-desmethyldanofloxacin in complex biological matrices such as tissues and fluids necessitates highly selective and sensitive analytical methods. The development and validation of these methods are guided by stringent regulatory requirements to ensure data reliability.
Liquid Chromatography-Based Methods (e.g., HPLC-FLD, UPLC-MS/MS, UHPLC-Q-TOF-MS, UPLC-PDA)
Liquid chromatography coupled with various detection techniques stands as the cornerstone for the analysis of this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique has been successfully employed for the simultaneous determination of danofloxacin (B54342) and this compound in edible tissues of cattle and chicken. nih.gov The inherent fluorescence of the fluoroquinolone structure allows for sensitive and selective detection. A typical HPLC-FLD method involves:
Separation: Achieved on a C8 or C18 reversed-phase column. nih.govresearchgate.net
Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer (e.g., 0.05 M, pH 3.5) and a polar organic solvent like acetonitrile (B52724). nih.gov
Detection: A fluorescence detector with excitation and emission wavelengths set around 280 nm and 440 nm, respectively. nih.gov
Performance: These methods demonstrate good accuracy (inter-assay accuracy between 99-102%) and precision (inter-assay precision less than 2%), with recoveries exceeding 90% for both analytes in various tissues. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For enhanced sensitivity and specificity, UPLC-MS/MS is the method of choice, particularly for multi-residue analysis. researchgate.netrsc.org This technique combines the superior separation efficiency of UPLC with the highly selective and sensitive detection of tandem mass spectrometry. Key aspects include:
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for fluoroquinolones. rsc.org
Detection: Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of the target analyte by monitoring a specific precursor ion to product ion transition, minimizing matrix interference. rsc.org
Advantages: UPLC-MS/MS offers ultra-low limits of detection, often in the sub-ng/mL range, making it suitable for residue analysis at trace levels. researchgate.net
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution mass spectrometry (HRMS) technique is invaluable for both quantification and unambiguous identification of metabolites. researchgate.netmdpi.comnih.gov
Capability: UHPLC-Q-TOF-MS provides accurate mass measurements (typically with an error of less than 5 ppm), which aids in the confirmation of elemental composition. researchgate.net
Application: It is particularly useful in metabolite identification studies where reference standards are unavailable and for comprehensive screening of multiple compounds in complex matrices. mdpi.comacs.org The fragmentation patterns obtained from MS/MS spectra help in structural elucidation. acs.orgresearchgate.net
Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA): A rapid and reliable UPLC-PDA method has been developed and validated for the determination of danofloxacin and this compound in the muscle and skin tissue of European seabass. fao.org
Separation Column: A UPLC BEH C18 column is typically used. fao.org
Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol (B129727) and water acidified with formic acid (e.g., 18:82 v/v with 0.01% formic acid), can be employed. fao.org
Detection: The photodiode array detector is set at the maximum absorption wavelength of the analytes, which is around 275 nm for danofloxacin and its desmethyl metabolite. fao.org
Validation: Such methods are fully validated according to guidelines like the European Union Decision 2002/657/EC, ensuring selectivity, linearity, accuracy, precision, and stability. fao.org
Table 1: Comparison of Liquid Chromatography-Based Methods for this compound Analysis
| Technique | Typical Column | Mobile Phase Example | Detection Principle | Key Advantages | Reference |
|---|---|---|---|---|---|
| HPLC-FLD | Inertsil C8 (5 µm, 250 x 4.6 mm) | 0.05 M phosphate buffer (pH 3.5)-acetonitrile (88:12) | Fluorescence (Ex: 280 nm, Em: 440 nm) | Good selectivity, accuracy, and reproducibility. | nih.gov |
| UPLC-MS/MS | ACQUITY UPLC BEH C18 (1.7 µm, 100 x 2.1 mm) | Gradient of water and methanol/acetonitrile with additives like formic acid. | Tandem Mass Spectrometry (MRM mode) | High sensitivity and specificity, suitable for multi-residue analysis. | researchgate.netacs.org |
| UHPLC-Q-TOF-MS | Various C18 columns | Gradient elution with acidified water and organic solvents. | High-Resolution Mass Spectrometry | Accurate mass for confident identification, useful for metabolite profiling. | researchgate.netmdpi.com |
| UPLC-PDA | UPLC BEH C18 (1.7 µm, 2.1 x 5 mm) | Methanol-water with 0.01% formic acid (18:82 v/v) | UV-Visible Absorption (at ~275 nm) | Rapid, simple, and validated for specific matrices like fish tissue. | fao.org |
Sample Preparation Techniques for Tissue and Fluid Analysis
Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. acs.org For fluoroquinolones, solvents like chloroform (B151607) have been used for extraction from plasma after adjusting the pH. omicsonline.org
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the cleanup and concentration of fluoroquinolones from various matrices. acs.org Different types of SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18, are selected based on the analyte's properties. The general procedure involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte with a suitable solvent.
Protein Precipitation: For plasma or serum samples, protein precipitation is a simple and rapid method. It is often achieved by adding an organic solvent like acetonitrile or methanol, sometimes mixed with an acid (e.g., acetic acid), to the sample to precipitate proteins, which are then removed by centrifugation. regulations.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology has been adapted for the extraction of veterinary drug residues, including fluoroquinolones, from tissues. fao.org The process typically involves an initial extraction with an acidified organic solvent (e.g., acetonitrile with formic acid) followed by a cleanup step using a mix of salts and sorbents to remove water and interfering matrix components. fao.orgacs.org
Method Selectivity and Sensitivity Studies
The validation of an analytical method must demonstrate its selectivity and sensitivity.
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other fluoroquinolones (e.g., enrofloxacin (B1671348), ciprofloxacin), endogenous matrix components, or other metabolites. nih.gov Chromatographic separation and the use of selective detectors like fluorescence or mass spectrometry are key to achieving high selectivity. nih.gov
Sensitivity: The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijpsr.comnih.gov For this compound, reported LOQs can be as low as a few nanograms per gram (ng/g) in tissues when using HPLC-FLD nih.gov and can reach even lower levels with UPLC-MS/MS. researchgate.net
Table 2: Reported Sensitivity of Analytical Methods for Danofloxacin and this compound
| Method | Matrix | Analyte | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| HPLC-FLD | Cattle and Chicken Tissues | Danofloxacin & this compound | 10 ng/g | nih.gov |
| UPLC-PDA | European Seabass Tissue | This compound | 55.52 µg/kg | fao.org |
| UPLC-PDA | European Seabass Tissue | Danofloxacin | 41.62 µg/kg | fao.org |
Application of Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov In analytical method development, QbD aims to build quality into the method rather than testing for it.
The application of QbD principles for methods analyzing fluoroquinolones involves: nih.govomicsonline.orgregulations.gov
Defining an Analytical Target Profile (ATP): This predefines the requirements for the method's performance, such as the required accuracy, precision, and sensitivity for quantifying this compound in a specific biological matrix.
Identifying Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to ensure it meets the ATP. For a chromatography-based method, CQAs would include resolution, peak tailing, and retention time. omicsonline.org
Risk Assessment and Identification of Critical Method Parameters (CMPs): This step involves identifying the method parameters that could potentially impact the CQAs. For an HPLC method, CMPs could be the mobile phase composition (e.g., pH, organic solvent ratio), column temperature, and flow rate. omicsonline.orgregulations.gov
Defining a Design Space: Through Design of Experiments (DoE), a multidimensional combination and interaction of input variables (CMPs) that have been demonstrated to provide assurance of quality is established. Operating within this design space ensures the method remains robust and reliable.
Establishing a Control Strategy: This includes setting specifications for the CMPs and CQAs and implementing monitoring procedures to ensure the method consistently performs as intended.
By employing a QbD approach, analytical methods for this compound can be developed to be more robust and less susceptible to variations, ensuring consistent and reliable results across different laboratories and instruments. fao.org
Metabolite Identification and Profiling Techniques
Identifying and profiling the metabolites of a drug like danofloxacin is a critical part of drug development and safety assessment. This compound is a known metabolite formed through the biotransformation of danofloxacin by various microorganisms and in animal species. acs.org
Mass Spectrometry-Based Approaches
Mass spectrometry, particularly when coupled with liquid chromatography, is the most powerful tool for metabolite identification and structural elucidation. researchgate.net
LC-MS and LC-MS/MS: Initial screening for potential metabolites is often performed using LC-MS. Once potential metabolites are detected, tandem mass spectrometry (MS/MS) is used to obtain structural information. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern (product ion spectrum) is generated, which can be used to deduce the structure of the metabolite. For this compound, the mass shift from danofloxacin and its fragmentation pattern would confirm the loss of a methyl group from the piperazine (B1678402) ring.
High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF-MS and Orbitrap-MS provide high-resolution and accurate mass data for both the precursor and product ions. researchgate.net This allows for the determination of the elemental composition of the metabolite, which is a key piece of information for confident structure elucidation, especially when authentic standards are not available. researchgate.net For instance, the unequivocal identification of danofloxacin N-oxide, another metabolite, was achieved using HRMS and NMR spectroscopy. researchgate.net
The general workflow for metabolite identification using MS-based approaches involves:
Incubating the parent drug with a relevant biological system (e.g., liver microsomes, animal models).
Analyzing the samples using LC-HRMS to detect potential metabolites by looking for expected mass shifts and biotransformation pathways.
Performing MS/MS experiments on the candidate metabolite ions to obtain fragmentation spectra.
Comparing the fragmentation patterns with that of the parent drug and known fragmentation rules to propose a structure.
Confirmation of the proposed structure, ideally by comparison with a synthesized reference standard.
Strategies for Structural Elucidation
The definitive identification and structural elucidation of this compound, a principal metabolite of the fluoroquinolone antibiotic Danofloxacin, are accomplished through a synergistic application of advanced chromatographic and spectrometric methodologies. While numerous studies focus on its quantification in biological matrices, the foundational structural work relies heavily on techniques that provide unequivocal information on molecular mass, formula, and atomic connectivity. The primary methods employed are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with high-performance liquid chromatography (HPLC) for initial separation. hmdb.capharmaffiliates.comlibretexts.org
The general approach involves isolating the metabolite from a biological sample (e.g., liver tissue) or using a synthetically prepared reference standard. pharmaffiliates.comd-nb.info This isolated compound is then subjected to detailed analysis to confirm its identity.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement, which allows for the confident determination of its molecular formula, C18H18FN3O3. core.ac.uk
Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) is utilized to probe the molecule's structure. In this technique, the protonated molecular ion ([M+H]⁺) of this compound, with a mass-to-charge ratio (m/z) of 344.1, is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, allowing researchers to deduce the connectivity of the parent molecule. Key fragmentation pathways for fluoroquinolones typically involve cleavages at the substituted piperazine-type ring and losses from the quinolone core.
Interactive Table: Plausible Mass Spectral Fragmentation Data for this compound
The following table outlines the expected major fragment ions for this compound based on its known structure and established fragmentation patterns for related fluoroquinolone compounds.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |
| 344.1 | 299.1 | -COOH (45 Da) | Loss of the carboxylic acid group |
| 344.1 | 245.1 | -C4H7N2 (side chain) | Cleavage of the diazabicyclo[2.2.1]heptane moiety |
| 344.1 | 300.1 | -C3H4 (cyclopropyl) | Loss of the cyclopropyl (B3062369) group |
| 299.1 | 271.1 | -CO (28 Da) | Loss of a carbonyl group from the quinolone core |
Note: The data in this table is representative and based on theoretical fragmentation of the known structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity
While MS provides crucial information about mass and fragmentation, NMR spectroscopy offers the definitive map of the atomic skeleton. One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for confirming the precise arrangement of protons and carbons. d-nb.infonih.gov
¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, characteristic signals would include those from the cyclopropyl group, the aromatic protons on the fluoroquinolone core, and the various methylene (B1212753) and methine protons of the diazabicyclo[2.2.1]heptane side chain.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show 18 distinct signals, corresponding to each carbon atom in its structure, including the low-field signals for the carbonyl (C=O) and carboxyl (-COOH) carbons. researchgate.netnih.gov
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the final, detailed structure. mdpi.comnih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents predicted chemical shift (δ) values for key nuclei in this compound, based on data from the parent compound and related structures.
| Nucleus Type | Structural Moiety | Predicted Chemical Shift (ppm) |
| ¹H | Quinolone C2-H | 8.5 - 8.7 |
| ¹H | Quinolone Aromatic C5-H & C8-H | 7.5 - 8.0 |
| ¹H | Diazabicycloheptane Protons | 3.0 - 4.5 |
| ¹H | Cyclopropyl Protons | 0.9 - 1.4 |
| ¹³C | Carboxylic Acid (C=O)OH | 175 - 178 |
| ¹³C | Quinolone C4 (C=O) | 165 - 168 |
| ¹³C | Quinolone Aromatic Carbons | 105 - 150 |
| ¹³C | Diazabicycloheptane Carbons | 40 - 65 |
| ¹³C | Cyclopropyl Carbons | 5 - 15 |
Note: These chemical shift values are estimates based on the known structure and data from analogous compounds. Actual experimental values may vary depending on the solvent and other conditions.
By combining the molecular formula from HRMS with the structural fragments from MS/MS and the detailed atomic connectivity from NMR, scientists can achieve an unambiguous structural elucidation of this compound.
Toxicological Research on N Desmethyldanofloxacin Metabolite
Acute Toxicity Research Findings
Observed Acute Toxicity Effects of N-Desmethyldanofloxacin
| Species | Administration Route | Observed Effects |
|---|---|---|
| Mice, Rats | Oral | Exophthalmia, decreased activity, tremors, twitching. fao.org |
| Mice | Oral (high dose) | Retching, clonic convulsions, gasping. fao.org |
Genotoxicity Studies and Assessment
The genotoxic potential of this compound has been evaluated through a series of in vitro assays. These studies are crucial for identifying substances that could damage genetic material.
In a mouse lymphoma mutation assay (L5178Y/TK+/-), this compound did not show a mutagenic response, both in the absence and presence of a metabolic activation system (non-induced rat S9). mdpi.com Furthermore, an in vitro Unscheduled DNA Synthesis (UDS) assay conducted with rat primary hepatocytes also yielded a negative result, indicating that under the test conditions, this compound did not induce DNA repair mechanisms that are typically triggered by DNA damage. mdpi.com
A summary of genotoxicity assays performed on both danofloxacin (B54342) and its metabolite, this compound, is presented below.
Genotoxicity Assay Results for Danofloxacin and this compound
| Compound | End-point | Test Object | S9 Activation | Result |
|---|---|---|---|---|
| Danofloxacin | Gene mutation | S. typhimurium | With & Without | Negative fao.org |
| Danofloxacin | Gene mutation | L5178Y/tk+/- mouse lymphoma cells | With & Without | Negative fao.org |
| This compound | Gene mutation | L5178Y/tk+/- mouse lymphoma cells | With & Without | Negative mdpi.com |
| This compound | Unscheduled DNA Synthesis | Rat primary hepatocytes | Not Applicable | Negative mdpi.com |
Comparative Toxicity Studies with Parent Compound
Comparative toxicological studies have been conducted to understand the toxicity of this compound relative to its parent compound, danofloxacin. One report from the Food and Agriculture Organization of the United Nations states that this compound is ten times more toxic than danofloxacin. fao.orgfda.gov
However, in a three-month study involving beagle dogs, the observed effects differed. Dogs administered this compound in gelatin capsules showed no signs of toxicity. fao.org In contrast, dogs given the parent compound, danofloxacin, exhibited signs of hind limb weakness, reduced activity, and a stiff gait. fao.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that the No-Observed-Effect Level (NOEL) for arthropathy in immature dogs was 2.4 mg/kg bw/day for danofloxacin and 0.25 mg/kg bw/day for this compound. nih.gov This suggests a higher potency of the metabolite in inducing this specific toxic effect. Given that dogs treated with danofloxacin are also exposed to the this compound metabolite, the committee concluded that a separate Acceptable Daily Intake (ADI) for the metabolite was not necessary, but its higher toxicity should be considered when setting maximum residue limits (MRLs) for liver, where it is a major residue. nih.gov
Environmental Ecotoxicology of Active Metabolites
The environmental fate and effects of pharmaceutical metabolites are a growing area of concern. This compound, as an active metabolite of the veterinary antibiotic danofloxacin, has the potential to enter the environment through animal excreta. nih.govnih.gov Both parent compounds and their metabolites can exert toxic effects on organisms in the environment. nih.govnih.gov
Comparative Research Studies Involving N Desmethyldanofloxacin
Interspecies Comparative Pharmacokinetics and Pharmacodynamics
The metabolism of danofloxacin (B54342) into N-desmethyldanofloxacin and its subsequent pharmacokinetic profile varies significantly across different animal species. Research indicates that danofloxacin is metabolized in a quantitatively similar manner in rats, dogs, swine, cattle, and chickens, with the primary component in excreta being the unchanged parent drug. nih.gov However, the extent of metabolite formation and its concentration in tissues can differ.
In cattle, pigs, and chickens, the liver is the tissue with the highest residue, containing both danofloxacin and this compound, with the metabolite being the only one detected at more than 10% of the total residue. nih.gov A study in adult horses following intravenous administration of danofloxacin showed that the maximum plasma concentration (Cmax) of this compound (0.151 ± 0.038 μg/mL) was achieved rapidly, within 5 minutes. avma.orgnih.gov This indicates swift metabolism of the parent drug in this species.
Conversely, a comparative pharmacokinetic study in Japanese quail administered danofloxacin intravenously and orally found no detectable levels of any metabolites, including this compound. This highlights a significant species-specific difference in the metabolic pathway of danofloxacin.
Table 1: Interspecies Comparison of this compound Pharmacokinetics | Species | Key Pharmacokinetic Findings | Source | | :--- | :--- | :--- | | Horses | Following intravenous danofloxacin, Cmax of this compound (0.151 µg/mL) reached in <5 min. | avma.orgnih.gov | | Cattle | Liver contains danofloxacin and this compound, with the metabolite accounting for >10% of total residue. | nih.gov | | Pigs | Similar to cattle, the liver shows danofloxacin and this compound as a major residue component. | nih.gov | | Chickens | Liver contains both danofloxacin and this compound. | nih.gov | | Japanese Quail | No metabolites of danofloxacin were detected after intravenous or oral administration. | | Rats | Small quantities of this compound are detected in excreta. | nih.gov | | Dogs | Small quantities of this compound are detected in excreta. | nih.gov |
Comparative Analysis with Other Fluoroquinolone Metabolites
This compound's profile is often understood by comparing it to the metabolites of other widely used veterinary fluoroquinolones, most notably ciprofloxacin (B1669076), which is the active metabolite of enrofloxacin (B1671348).
Studies directly comparing danofloxacin and enrofloxacin in various species provide insight into their respective metabolites. In calves with respiratory disease, the geometric mean concentrations of the parent drug enrofloxacin were numerically higher than its metabolite ciprofloxacin in plasma and most respiratory tissues. avma.orgnih.gov Similarly, a study in broiler chickens found that concentrations of enrofloxacin and its metabolite ciprofloxacin could be determined in plasma and various tissues. nih.gov This contrasts with findings for danofloxacin, where in some species like Japanese quail, this compound is not detected at all, while enrofloxacin is extensively metabolized to ciprofloxacin in the same species.
Another relevant comparison is with the metabolites of ofloxacin (B1677185). Research has identified desmethyl ofloxacin and ofloxacin N-oxide as metabolites. Studies have shown that desmethyl ofloxacin possesses significant antimicrobial activity, although it is less potent than the parent drug ofloxacin. nih.gov This is analogous to this compound, which also demonstrates antibacterial properties.
The comparative analysis suggests that while the formation of active metabolites is a common feature of fluoroquinolones, the extent of this metabolism and the resulting concentrations of the metabolites relative to the parent drug are highly variable. This variability is dependent on both the specific fluoroquinolone and the animal species .
Table 2: Comparative Profile of Fluoroquinolone Metabolites
| Metabolite | Parent Drug | Key Comparative Characteristics | Source |
|---|---|---|---|
| This compound | Danofloxacin | Formation is highly species-dependent (e.g., present in horses and cattle, but not detected in Japanese quail). Possesses antibacterial activity. | nih.govavma.org |
| Ciprofloxacin | Enrofloxacin | Enrofloxacin is extensively metabolized to ciprofloxacin, which is a potent antimicrobial itself. Ciprofloxacin concentrations are often measured alongside the parent drug in pharmacokinetic studies. | nih.govavma.orgnih.gov |
| Desmethyl ofloxacin | Ofloxacin | Has significant, though lesser, antimicrobial activity compared to the parent drug. Detected in serum of patients. | nih.gov |
Future Research Directions and Emerging Areas for N Desmethyldanofloxacin
Elucidation of Undefined Biotransformation Mechanisms
The formation of N-Desmethyldanofloxacin occurs through the N-demethylation of danofloxacin (B54342). longdom.org While this primary metabolic pathway is known, the specific enzymatic mechanisms governing not only its formation but also its subsequent biotransformation remain largely undefined. Oxidative N-dealkylation is a common metabolic reaction, often catalyzed by cytochrome P450 (CYP) enzymes. ku.edu However, other enzyme families, such as aldehyde oxidases (AO), are also known to metabolize compounds with azaheterocyclic structures. nih.gov
Future research should focus on pinpointing the specific CYP isoforms or other enzyme systems responsible for the demethylation of danofloxacin. Furthermore, the metabolic fate of this compound itself is a significant knowledge gap. It is plausible that it undergoes further Phase I (e.g., hydroxylation, N-oxidation) and Phase II (e.g., glucuronidation) reactions to form more hydrophilic compounds for excretion. longdom.orgnih.gov Identifying these subsequent metabolites and the enzymes involved is crucial for a complete understanding of the drug's disposition.
Key Research Questions:
Which specific cytochrome P450 isoforms are primarily responsible for converting danofloxacin to this compound?
Does this compound undergo further metabolism, and if so, what are the structures of the secondary metabolites?
Table 1: Potential Enzyme Families in this compound Biotransformation
| Enzyme Family | Potential Role | Rationale |
| Cytochrome P450 (CYP) | Catalyzes the initial N-demethylation of danofloxacin and potential subsequent oxidative metabolism of this compound. | CYPs are a major family of enzymes responsible for oxidative N-dealkylation of many drugs. ku.edu |
| Aldehyde Oxidase (AO) | Potential involvement in the metabolism of the heterocyclic ring structure. | AO is known to oxidize azaheterocycles, which are common in medicinal chemistry. nih.gov |
| UDP-Glucuronosyltransferases (UGTs) | Catalyzes the conjugation of this compound or its metabolites with glucuronic acid (Phase II metabolism). | N-glucuronidation is an increasingly recognized clearance mechanism for drugs containing nitrogen heterocycles. nih.gov |
Investigation of Drug Transporter Roles in Pharmacokinetics
Drug transporters are membrane proteins that play a critical gatekeeper role in drug absorption, distribution, and excretion (ADME). nih.govresearchgate.net The pharmacokinetics of this compound are likely influenced by various uptake (e.g., Solute Carrier - SLC superfamily) and efflux (e.g., ATP-Binding Cassette - ABC superfamily) transporters located in key organs such as the intestine, liver, and kidneys. nih.govresearchgate.net
For instance, Organic Anion Transporting Polypeptides (OATPs), which are part of the SLC superfamily, are known to be important in the uptake and distribution of quinolones. mdpi.com It is therefore critical to investigate whether this compound is a substrate for OATPs or other transporters like Organic Cation Transporters (OCTs). researchgate.net Similarly, efflux transporters such as P-glycoprotein (P-gp) could actively pump the metabolite out of cells, affecting its tissue distribution and elimination. researchgate.net Future studies utilizing in vitro systems (e.g., cell lines overexpressing specific transporters) are needed to identify which transporters interact with this compound.
Impact of Genetic, Dietary, and Regional Factors on Pharmacokinetic Profiles
Variability in drug response among individuals can often be attributed to genetic polymorphisms in drug-metabolizing enzymes and transporters. researchgate.net Since enzymes like CYPs are involved in the formation of this compound, genetic variations in these enzymes could lead to significant differences in metabolite concentrations between individuals or populations.
Dietary habits and regional differences can also alter the expression and activity of these proteins. A comprehensive understanding requires pharmacogenomic studies to identify relevant genetic markers that correlate with this compound's pharmacokinetic profile. Investigating the influence of diet and geographic location on its disposition would further help in predicting variability in clinical outcomes. This area represents a significant knowledge gap that needs to be addressed to personalize therapy and ensure consistent efficacy.
Comprehensive Assessment of Environmental Metabolite Activity and Fate
The excretion of danofloxacin and its metabolites, including this compound, can lead to their introduction into the environment. The environmental fate and potential ecotoxicological activity of this compound are largely unknown. Research on other fluoroquinolones has shown that metabolites can be formed through processes like demethylation and that these compounds can be biodegraded by organisms such as algae. northeastern.edu
A thorough environmental risk assessment is necessary. This should include studies on the persistence of this compound in soil and water, its potential for bioaccumulation, and its antimicrobial activity against environmental microorganisms. Understanding its complete environmental lifecycle is crucial for evaluating the broader ecological impact of danofloxacin use.
Advanced PK/PD Modeling for Optimized Research Design
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in drug development to describe the relationship between drug concentration and its effect over time. advancedpkpd.orgpremier-research.com Advanced PK/PD models can be used to simulate different scenarios, optimize study designs, and predict therapeutic outcomes. amsbiopharma.comnih.gov While some modeling, such as Monte Carlo simulations, has been applied to the parent drug danofloxacin, a dedicated PK/PD model for this compound is lacking. nih.gov
Developing such a model would be invaluable. It would allow researchers to:
Predict the tissue concentrations of this compound under various conditions.
Inform the design of future preclinical and clinical studies, making them more efficient and targeted. certarauniversity.com
Table 2: Applications of PK/PD Modeling for this compound Research
| Modeling Application | Research Benefit |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicts drug distribution in various tissues and organs, helping to understand its disposition without extensive animal testing. |
| Population PK Modeling | Identifies sources of variability in pharmacokinetic parameters across a population, including genetic and demographic factors. |
| Mechanism-Based Modeling | Links the pharmacokinetic profile to the pharmacodynamic response at the target site, clarifying the metabolite's role in efficacy and toxicity. |
| In Silico Simulations | Allows for the virtual testing of hypotheses related to drug interactions or the impact of genetic polymorphisms before conducting complex experiments. |
Exploration of Potential Drug-Drug Interactions (DDIs) affecting this compound's disposition
Drug-drug interactions (DDIs) can significantly alter a drug's pharmacokinetic profile, leading to either reduced efficacy or increased toxicity. nih.gov These interactions often occur at the level of metabolizing enzymes or drug transporters. researchgate.net The potential for DDIs affecting this compound is an unexplored but clinically important area.
Future research should investigate how co-administered drugs might affect the disposition of this compound. This includes:
Inhibition or induction of metabolizing enzymes: Drugs that inhibit the CYP enzymes responsible for the formation of this compound could lower its concentration, while inducers could increase it.
Competition for drug transporters: Co-administration of drugs that are also substrates for the same transporters as this compound could lead to competition, affecting its absorption, distribution, and/or elimination.
In vitro screening followed by carefully designed in vivo studies are necessary to identify clinically relevant DDIs and provide guidance for the safe co-administration of danofloxacin with other medications.
Q & A
Q. What analytical methods are recommended for quantifying N-Desmethyldanofloxacin in biological matrices, and how are they validated?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Validation requires assessing parameters such as linearity (range: 0.1–100 ng/mL), accuracy (85–115% recovery), precision (CV <15%), and matrix effects (e.g., ion suppression/enhancement in plasma) . Internal standards (e.g., deuterated analogs) should be used to correct for variability.
Q. What metabolic pathways contribute to the formation of this compound, and how are these pathways experimentally characterized?
Methodological Answer: Phase I metabolism (e.g., demethylation) is typically studied using in vitro liver microsomes or hepatocyte assays. Incubation conditions (e.g., pH 7.4, 37°C, NADPH cofactor) must mimic physiological environments. Metabolite identification involves comparing retention times and fragmentation patterns with synthetic standards via LC-MS/MS. Kinetic parameters (e.g., Vmax, Km) are derived using Michaelis-Menten models .
Q. What critical parameters must be controlled during the synthesis of this compound to ensure purity and yield?
Methodological Answer: Key parameters include reaction temperature (e.g., 25–40°C for demethylation), solvent selection (e.g., dichloromethane for solubility), and catalyst optimization (e.g., boron tribromide for selective N-demethylation). Post-synthesis purification via column chromatography (silica gel, gradient elution) and crystallization (e.g., ethanol/water mixtures) ensures ≥95% purity, validated by NMR and elemental analysis .
Advanced Research Questions
Q. How does the antibacterial efficacy of this compound compare to danofloxacin under varying physiological pH conditions?
Methodological Answer: Minimum inhibitory concentration (MIC) assays should be conducted across pH gradients (e.g., pH 5.0–8.0) using standardized bacterial strains (e.g., E. coli ATCC 25922). Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies pH-dependent efficacy shifts. Mechanistic insights are gained via molecular docking studies to assess pH-induced changes in drug-DNA gyrase binding affinity .
Q. How can contradictions in reported plasma protein binding (PPB) rates of this compound be resolved methodologically?
Methodological Answer: Discrepancies often arise from methodological differences (e.g., equilibrium dialysis vs. ultrafiltration). Standardization involves using fresh plasma, controlling temperature (37°C), and validating non-specific binding. Comparative studies should report recovery rates and employ radiolabeled tracers (e.g., <sup>14</sup>C-N-Desmethyldanofloxacin) for accuracy. Meta-analysis frameworks (e.g., PRISMA) can reconcile conflicting data .
Q. What experimental designs optimize in vitro-in vivo extrapolation (IVIVE) models for predicting this compound’s tissue distribution?
Methodological Answer: Physiologically based pharmacokinetic (PBPK) models integrate in vitro permeability (Caco-2 assays), tissue-to-plasma partition coefficients, and enzyme expression data (e.g., CYP450 isoforms). Sensitivity analysis identifies critical parameters (e.g., renal clearance, tissue binding). Validation requires comparing simulated AUC0–24h values with in vivo rodent or canine data .
Q. How can bacterial resistance mechanisms against this compound be characterized at the genomic level?
Methodological Answer: Whole-genome sequencing of resistant mutants (induced via serial passaging at sub-MIC concentrations) identifies mutations in target genes (e.g., gyrA, parC). Functional validation involves cloning mutant alleles into susceptible strains and assessing MIC shifts. Transcriptomic analysis (RNA-seq) reveals upregulated efflux pumps (e.g., acrAB-tolC) .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Nonlinear regression models (e.g., log-logistic curves) estimate EC50 values. For censored data (e.g., survival assays), Kaplan-Meier analysis with Cox proportional hazards models is recommended. Confounding variables (e.g., animal weight, baseline health) are controlled via mixed-effects models .
Q. How should researchers address batch-to-batch variability in this compound metabolite profiling?
Methodological Answer: Implement quality control (QC) samples in each batch to monitor instrumental drift. Multivariate analysis (e.g., PCA) identifies outlier batches. Normalization techniques (e.g., probabilistic quotient normalization) adjust for systematic variability. Cross-validation with blinded replicates ensures reproducibility .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound pharmacokinetic studies across laboratories?
Methodological Answer: Adopt harmonized SOPs for sample collection (e.g., anticoagulant use, storage at −80°C), calibration standards, and instrumentation (e.g., identical LC column chemistry). Inter-laboratory ring trials with shared reference materials validate consistency. Reporting must follow ARRIVE 2.0 guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
